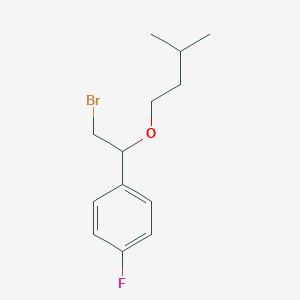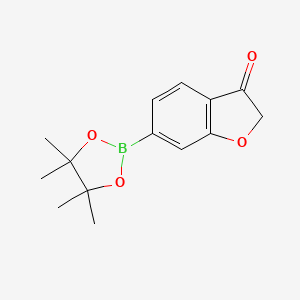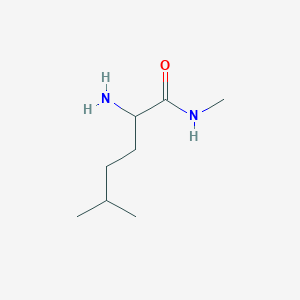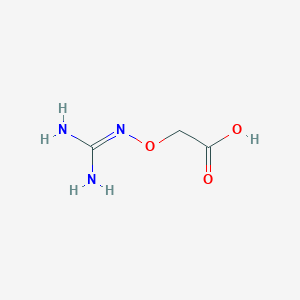
2-(Diaminomethylideneamino)oxyacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diaminomethylideneamino)oxyacetic acid typically involves the reaction of glycine with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired product. The general reaction scheme is as follows:
- Glycine reacts with cyanamide in the presence of hydrochloric acid.
- The intermediate formed is hydrolyzed to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pH control to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Diaminomethylideneamino)oxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like acyl chlorides, alkyl halides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with modified amino or carboxyl groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Diaminomethylideneamino)oxyacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme inhibition.
Medicine: Investigated for potential therapeutic applications, including its effects on neurotransmitter levels and metabolic disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Diaminomethylideneamino)oxyacetic acid involves its interaction with specific enzymes and metabolic pathways. It is known to inhibit aminobutyrate aminotransferase activity, leading to an increase in gamma-aminobutyric acid (GABA) levels in tissues . This inhibition affects various biochemical processes, including neurotransmitter regulation and energy metabolism.
Comparison with Similar Compounds
Similar Compounds
Guanidinoacetic acid: A closely related compound with similar structural features.
Aminooxyacetic acid: Another compound with comparable functional groups and biological activities.
Uniqueness
2-(Diaminomethylideneamino)oxyacetic acid is unique due to its specific combination of amino and carboxyl groups, which confer distinct chemical reactivity and biological properties. Its ability to inhibit specific enzymes and alter metabolic pathways sets it apart from other similar compounds.
Properties
CAS No. |
27091-81-2 |
|---|---|
Molecular Formula |
C3H7N3O3 |
Molecular Weight |
133.11 g/mol |
IUPAC Name |
2-(diaminomethylideneamino)oxyacetic acid |
InChI |
InChI=1S/C3H7N3O3/c4-3(5)6-9-1-2(7)8/h1H2,(H,7,8)(H4,4,5,6) |
InChI Key |
OPLUJWAPWQRITI-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)ON=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


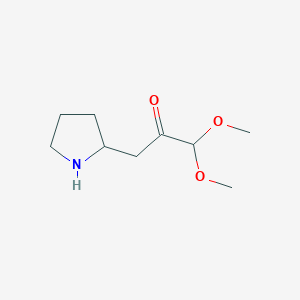
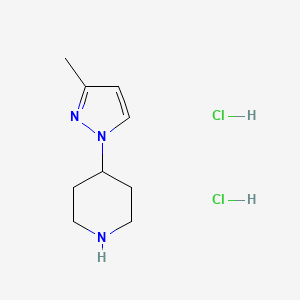
![3-(1-Oxo-3,5,6,7-tetrahydropyrrolo[3,4-f]isoindol-2-yl)piperidine-2,6-dione](/img/structure/B13475391.png)
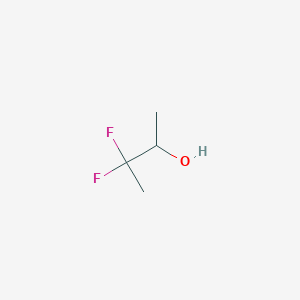
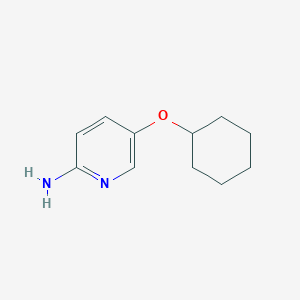
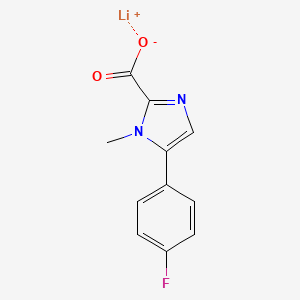
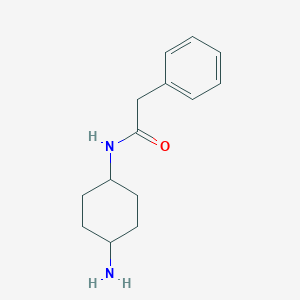
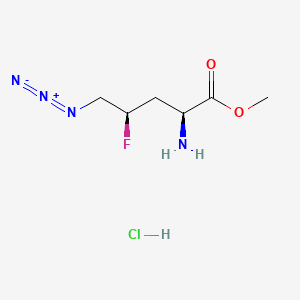
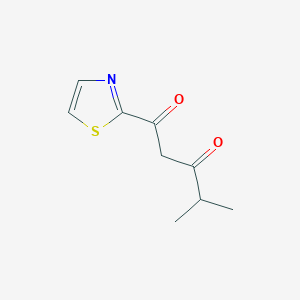
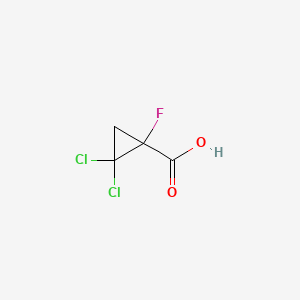
![(1R,4R)-6-Azaspiro[3.5]nonan-1-ol hydrochloride](/img/structure/B13475428.png)
